1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea
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Overview
Description
1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea can be synthesized through the reaction of 2,6-dimethylaniline and 3-methoxyaniline with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds as follows: [ \text{2,6-Dimethylaniline} + \text{3-Methoxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: Used as a fungicide or herbicide to protect crops from fungal infections and unwanted vegetation.
Material Science: Employed in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
- 1-Phenyl-3-(3-methoxyphenyl)thiourea
- 1-(2,6-Dimethylphenyl)-3-phenylthiourea
- 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea
Comparison: 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of both 2,6-dimethyl and 3-methoxy substituents on the aromatic rings. These substituents can influence the compound’s reactivity, solubility, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-4-7-12(2)15(11)18-16(20)17-13-8-5-9-14(10-13)19-3/h4-10H,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWVZOCTDSCUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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